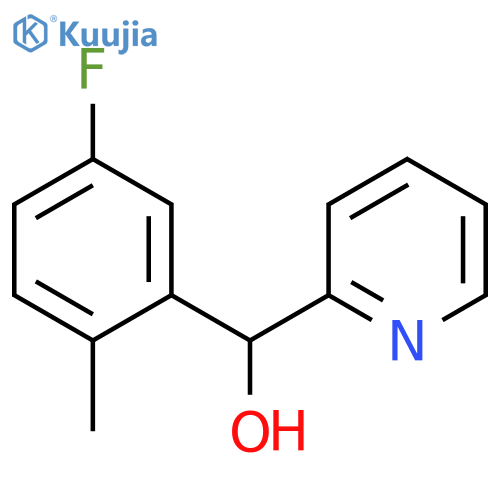

Cas no 1343714-84-0 ((5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol)

1343714-84-0 structure

商品名:(5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol

CAS番号:1343714-84-0

MF:C13H12FNO

メガワット:217.238886833191

MDL:MFCD07775227

CID:5159245

(5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol 化学的及び物理的性質

名前と識別子

-

- (5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol

- 2-Pyridinemethanol, α-(5-fluoro-2-methylphenyl)-

-

- MDL: MFCD07775227

- インチ: 1S/C13H12FNO/c1-9-5-6-10(14)8-11(9)13(16)12-4-2-3-7-15-12/h2-8,13,16H,1H3

- InChIKey: UTUVNAAXYMUFTG-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC(F)=CC=C1C)(C1=NC=CC=C1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

(5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB428766-1g |

3-Fluoro-6-methylphenyl-(2-pyridyl)methanol; . |

1343714-84-0 | 1g |

€1621.70 | 2025-02-27 | ||

| abcr | AB428766-5 g |

3-Fluoro-6-methylphenyl-(2-pyridyl)methanol |

1343714-84-0 | 5g |

€1,217.60 | 2023-04-23 | ||

| abcr | AB428766-5g |

3-Fluoro-6-methylphenyl-(2-pyridyl)methanol |

1343714-84-0 | 5g |

€1217.60 | 2023-09-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510702-1g |

(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol |

1343714-84-0 | 97% | 1g |

¥2870.0 | 2023-04-10 | |

| abcr | AB428766-1 g |

3-Fluoro-6-methylphenyl-(2-pyridyl)methanol |

1343714-84-0 | 1g |

€496.00 | 2023-04-23 | ||

| Ambeed | A622412-1g |

(3-Fluoro-6-methylpyridin-2-yl)(phenyl)methanol |

1343714-84-0 | 97% | 1g |

$418.0 | 2024-04-24 |

(5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol 関連文献

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

1343714-84-0 ((5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol) 関連製品

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 585516-41-2(Ethyl 6-(Chloromethyl)-4-(furan-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1343714-84-0)(5-fluoro-2-methylphenyl)-pyridin-2-ylmethanol

清らかである:99%

はかる:1g

価格 ($):376.0